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Compound of Interest

Compound Name: 1-Nitro-4-propylbenzene

Cat. No.: B083385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Nitro-4-
propylbenzene, a nitroaromatic compound with applications in chemical synthesis and

research. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This

guide is intended to serve as a comprehensive resource for the characterization and analysis

of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 1-Nitro-4-
propylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): Predicted chemical shifts highlight the downfield displacement of

aromatic protons due to the electron-withdrawing nitro group, while the propyl group protons

appear in the upfield region.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b083385?utm_src=pdf-interest
https://www.benchchem.com/product/b083385?utm_src=pdf-body
https://www.benchchem.com/product/b083385?utm_src=pdf-body
https://www.benchchem.com/product/b083385?utm_src=pdf-body
https://www.benchchem.com/product/b083385?utm_src=pdf-body
https://www.benchchem.com/product/b083385
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic CH 7.3 - 8.2 m

Propyl CH₂ (alpha) ~2.6 t

Propyl CH₂ (beta) ~1.6 sextet

Propyl CH₃ ~0.9 t

¹³C NMR (Carbon-13 NMR): The carbon atom attached to the nitro group is significantly

deshielded, resulting in a characteristic downfield chemical shift.[1]

Carbon Atom Predicted Chemical Shift (ppm)

C-NO₂ 120 - 150

Aromatic CH 120 - 150

Propyl CH₂ (alpha) ~37

Propyl CH₂ (beta) ~24

Propyl CH₃ ~14

Note: The exact chemical shifts can vary depending on the solvent and experimental

conditions.[1]

Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorption bands corresponding to the nitro group's

stretching vibrations.
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Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Alkyl C-H Stretch 3000 - 2850 Medium-Strong

Asymmetric NO₂ Stretch 1550 - 1475 Strong

Symmetric NO₂ Stretch 1360 - 1290 Strong

Aromatic C=C Stretch 1600 - 1450 Medium

Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-Nitro-4-propylbenzene is available through the

NIST WebBook.[2] The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z)

of 165, corresponding to the molecular weight of the compound (165.19 g/mol ).[1][2]

m/z Value Possible Fragment Ion Fragment Lost

165 [C₉H₁₁NO₂]⁺ - (Molecular Ion)

135 [C₉H₁₁]⁺ NO₂

119 [C₈H₇O]⁺ C₂H₄NO

91 [C₇H₇]⁺ C₂H₄NO₂

77 [C₆H₅]⁺ C₃H₆NO₂

Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic

analysis of 1-Nitro-4-propylbenzene.

NMR Spectroscopy
A sample of 1-Nitro-4-propylbenzene is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded
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on a spectrometer, for instance, a 400 MHz instrument.[3] Chemical shifts are reported in parts

per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
For liquid samples like 1-Nitro-4-propylbenzene, the IR spectrum can be obtained directly as

a thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium

bromide (KBr) plates, which are then mounted in the sample holder of an FTIR spectrometer.

The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for volatile compounds.

The sample is introduced into the ion source of the mass spectrometer, often via gas

chromatography (GC) for separation and purification. In the ion source, the sample molecules

are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation. The resulting ions are then separated by their mass-to-charge ratio and

detected.

Logical Relationships and Workflows
Synthesis of 1-Nitro-4-propylbenzene
The synthesis of 1-Nitro-4-propylbenzene from benzene is a multi-step process that avoids

the carbocation rearrangement associated with direct Friedel-Crafts alkylation.[1] The process

involves Friedel-Crafts acylation, followed by a Clemmensen reduction, and finally, nitration.

Benzene Propiophenone

1. Propanoyl chloride
2. AlCl₃ (Friedel-Crafts Acylation) PropylbenzeneZn(Hg), HCl (Clemmensen Reduction) 1-Nitro-4-propylbenzeneHNO₃, H₂SO₄ (Nitration)

Click to download full resolution via product page

A flowchart illustrating the synthetic pathway to 1-Nitro-4-propylbenzene from benzene.

Spectroscopic Analysis Workflow
The characterization of 1-Nitro-4-propylbenzene involves a logical workflow of spectroscopic

techniques to elucidate its structure and confirm its identity.
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1-Nitro-4-propylbenzene Sample

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

(EI-MS)

Data Interpretation and
Structural Confirmation
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A diagram showing the workflow for the spectroscopic analysis of 1-Nitro-4-propylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Nitro-4-propylbenzene | 10342-59-3 | Benchchem [benchchem.com]

2. 1-Nitro-4-propylbenzene [webbook.nist.gov]

3. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic Data and Analysis of 1-Nitro-4-
propylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083385#spectroscopic-data-for-1-nitro-4-
propylbenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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